molecular formula C6H4ClNO2 B051624 6-Chloropicolinic acid CAS No. 4684-94-0

6-Chloropicolinic acid

Cat. No. B051624
CAS RN: 4684-94-0
M. Wt: 157.55 g/mol
InChI Key: ZLKMOIHCHCMSFW-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

6-Chloropyridine-2-carboxylic acid (1.00 g, 6.347 mmol), 2,2,2-trifluoroethan-1-ol (0.683 mL, 9.520 mmol) and potassium hydroxide (1.424 g, 25.387 mmol) were dissolved in DMSO (25 mL) and heated at 100 C for 18 h. The reaction mixture was re-treated with potassium hydroxide (0.356 g, 6.347 mmol) and heated at 100 C for 18 h. The reaction mixture was then re-treated with 2,2,2-trifluoroethan-1-ol (1.367 mL, 19.040 mmol) and potassium hydroxide (0.356 g, 6.347 mmol) and heated at 110 C for 18 h. The reaction mixture was then further re-treated with potassium hydroxide (0.356 g, 6.347 mmol) and 2,2,2-trifluoroethan-1-ol (0.683 mL, 9.520 mmol) and the mixture was stirred at room temperature for 72 h. Water (10 mL) was added and acidified to pH 1 with 1M hydrochloric acid. The aqueous was extracted with EtOAc (3×15 mL) and the organic layer was washed with brine (15 mL). This was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give a brown gum. The crude material was purified by FCC (DCM: MeOH, 90:10) to afford the title compound as a yellow solid (1.26 g, 90%). Method B HPLC-MS: MH+ requires m/z=222 Found: m/z=222, Rt=1.71 min (79%).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.683 mL
Type
reactant
Reaction Step Two
Quantity
1.424 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.356 g
Type
reactant
Reaction Step Three
Quantity
1.367 mL
Type
reactant
Reaction Step Four
Quantity
0.356 g
Type
reactant
Reaction Step Four
Quantity
0.356 g
Type
reactant
Reaction Step Five
Quantity
0.683 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1.[F:11][C:12]([F:16])([F:15])[CH2:13][OH:14].[OH-].[K+].Cl>CS(C)=O.O>[F:11][C:12]([F:16])([F:15])[CH2:13][O:14][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)O
Name
Quantity
0.683 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
1.424 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.356 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1.367 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
0.356 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0.356 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.683 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100 C for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100 C for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 110 C for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown gum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by FCC (DCM: MeOH, 90:10)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC(COC1=CC=CC(=N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.